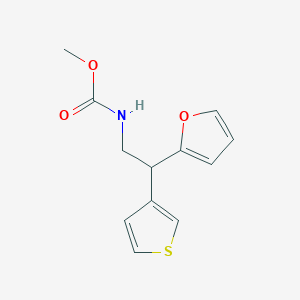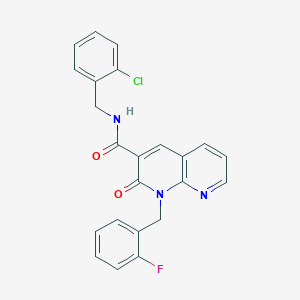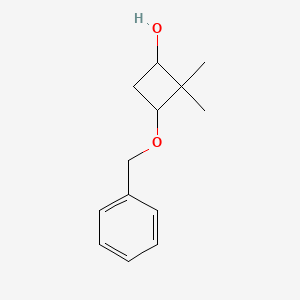![molecular formula C16H19N3O2 B2839705 4-(2-Cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide CAS No. 2361746-08-7](/img/structure/B2839705.png)
4-(2-Cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide, also known as CPNE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPNE is a synthetic compound that belongs to the class of benzamides and is widely used in biochemical and physiological studies. In
作用機序
The mechanism of action of 4-(2-Cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide is not fully understood. However, it is believed that 4-(2-Cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide acts as an inhibitor of certain enzymes and proteins. 4-(2-Cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. 4-(2-Cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in cell signaling.
Biochemical and Physiological Effects:
4-(2-Cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide has been shown to have various biochemical and physiological effects. 4-(2-Cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide has been shown to induce apoptosis (cell death) in cancer cells. 4-(2-Cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, 4-(2-Cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide has been shown to inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
4-(2-Cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide has several advantages for lab experiments. It is a synthetic compound that is easy to obtain and purify. 4-(2-Cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide is also stable and can be stored for long periods of time. However, there are also limitations to using 4-(2-Cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide in lab experiments. 4-(2-Cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide is a relatively new compound, and its effects on various enzymes and proteins are not fully understood. Additionally, 4-(2-Cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide may have off-target effects on other proteins and enzymes.
将来の方向性
There are several future directions for research on 4-(2-Cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide. One area of research is to investigate the role of 4-(2-Cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide in cancer therapy. 4-(2-Cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide has been shown to induce apoptosis in cancer cells, and further research could lead to the development of new cancer therapies. Another area of research is to investigate the effects of 4-(2-Cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide on other enzymes and proteins. 4-(2-Cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide has been shown to inhibit the activity of PARP and PKC, but its effects on other proteins and enzymes are not fully understood. Additionally, further research could investigate the potential off-target effects of 4-(2-Cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide on other proteins and enzymes.
合成法
4-(2-Cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide is synthesized by the reaction of 4-aminobenzamide with 2-cyanopropan-2-yl chloride and 2-(prop-2-enoylamino)ethylamine in the presence of a base such as triethylamine. This reaction leads to the formation of 4-(2-Cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide as a white solid with a purity of over 95%.
科学的研究の応用
4-(2-Cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide is widely used in scientific research for various applications. It is commonly used as a tool for studying the mechanism of action of various enzymes and proteins. 4-(2-Cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide is also used to study the structure and function of various receptors and transporters. Additionally, 4-(2-Cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide has been used to investigate the role of certain proteins in cancer development and progression.
特性
IUPAC Name |
4-(2-cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-4-14(20)18-9-10-19-15(21)12-5-7-13(8-6-12)16(2,3)11-17/h4-8H,1,9-10H2,2-3H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SADYONDIYHYAFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CC=C(C=C1)C(=O)NCCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Cyanopropan-2-yl)-N-[2-(prop-2-enoylamino)ethyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-tert-butylphenyl)sulfonyl]-N-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2839623.png)



![(E)-N-[(2R,3S)-2-(1-Ethylpyrazol-4-yl)oxan-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2839627.png)


![N-(4-methoxybenzyl)-6-[6-[(4-nitrobenzyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2839633.png)

![1-(3,5-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2839636.png)
![(2S)-2-[(tert-butoxycarbonyl)amino]-2-phenylethyl methanesulfonate](/img/structure/B2839639.png)
![3-[2-(4-Fluorophenyl)-2-oxoethyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2839641.png)

![N-(1-Cyanocyclohexyl)-2-imidazo[1,5-a]pyridin-3-ylsulfanylpropanamide](/img/structure/B2839645.png)